(R)-Piperidine-3-carboxylic acid is classified under piperidine derivatives, which are cyclic amines commonly found in numerous natural products and synthetic pharmaceuticals. It is particularly noted for its role as a GABA receptor modulator, influencing neurotransmission in the central nervous system.
The synthesis of (R)-piperidine-3-carboxylic acid can be achieved through several methods, each with varying degrees of complexity and efficiency.
The molecular structure of (R)-piperidine-3-carboxylic acid can be described as follows:
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 115.16 g/mol |
Melting Point | 90–92 °C |
Solubility | Soluble in water |
(R)-Piperidine-3-carboxylic acid participates in various chemical reactions that are important for its functionalization and application in medicinal chemistry:
The mechanism of action for (R)-piperidine-3-carboxylic acid primarily involves its interaction with GABA receptors in the central nervous system. By modulating these receptors, it can exert anxiolytic and anticonvulsant effects:
(R)-Piperidine-3-carboxylic acid has several scientific applications:
(R)-Piperidine-3-carboxylic acid (CAS: 25137-00-2), also known as (R)-nipecotic acid, is a chiral β-amino acid with the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol. Its structure features a six-membered piperidine ring with a carboxylic acid substituent at the stereogenic C3 position, which confers significant three-dimensional complexity [4] [6]. The compound typically adopts a chair conformation where the carboxyl group occupies an equatorial position to minimize steric strain, though crystallographic studies reveal axial orientations in certain hydrogen-bonded complexes [7]. This conformational flexibility influences its intermolecular interactions and biological activity.
The stereochemical environment of the C3 carbon directly dictates its pharmacodynamic properties. For instance, the (R)-enantiomer acts as a high-affinity inhibitor of γ-aminobutyric acid (GABA) transporters (GATs), while the (S)-counterpart shows reduced activity. This enantioselectivity arises from precise fitting within the chiral binding pocket of GAT proteins, demonstrating the critical role of absolute configuration [6] [9]. Key physicochemical properties include:
Table 1: Comparative Properties of (R)- vs. (S)-Piperidine-3-Carboxylic Acid
Property | (R)-Enantiomer | (S)-Enantiomer |
---|---|---|
CAS Number | 25137-00-2 | 498-95-3 |
Optical Rotation | −5° (c=1, H₂O) | +5° (c=1, H₂O) |
GAT1 Inhibition (IC₅₀) | 12 µM | 280 µM |
Dominant Conformation | Equatorial carboxyl | Equatorial carboxyl |
The significance of piperidine-3-carboxylic acid derivatives emerged in the mid-20th century with the isolation of nipecotic acid from natural sources and the discovery of its neuroactive properties. Early synthetic routes relied on classical resolution techniques, which limited accessibility to enantiopure material [6]. The compound gained prominence in the 1970s when Krogsgaard-Larsen et al. identified (R)-nipecotic acid as a potent GABA reuptake inhibitor, sparking interest in its application for neurological disorders [9].
Piperidine scaffolds have since become ubiquitous in drug design, featured in >20 classes of pharmaceuticals. Notable examples include:
The evolution of synthesis methods—from initial pyridine hydrogenation to modern asymmetric catalysis—has enabled scalable production of the (R)-enantiomer, facilitating structure-activity relationship (SAR) studies [3].
Table 2: Historical Development Timeline
Year | Milestone | Significance |
---|---|---|
1850 | Isolation of piperidine from pepper alkaloids | Foundation for heterocyclic chemistry |
1975 | Discovery of GABAergic activity in nipecotic acid | Validated target for CNS drug development |
1990s | Commercialization of Fmoc-(R)-nipecotic acid | Enabled solid-phase peptide synthesis applications |
2020s | Catalytic asymmetric hydrogenation protocols | Efficient access to enantiopure building blocks [3] |
The (R)-enantiomer serves as a versatile precursor for complex molecules due to its bifunctional reactivity (carboxylic acid and secondary amine) and defined stereochemistry. Key applications include:
Asymmetric Synthesis
Diastereomeric salt formation with (2R,3R)-tartaric acid enables optical resolution of racemic nipecotic acid. X-ray crystallography confirms that tartaric acid bridges protonated (R)-piperidinium cations via O–H⋯O hydrogen bonds (2.517–2.603 Å), facilitating selective crystallization [7]. This method achieves >97% enantiomeric excess (ee) and exemplifies chiral pool utilization.
Peptide & PROTAC Design
Fmoc-protected derivatives (e.g., Fmoc-(R)-Nip-OH, CAS: 193693-67-3) are critical for introducing constrained chiral motifs into peptides. The Fmoc group enhances solubility in organic solvents (e.g., DMF) and prevents racemization during coupling reactions [10]. This building block has been employed in:
Catalytic Applications
The nitrogen lone pair can coordinate metals, enabling use in chiral catalysts. For example, Ni(II)-(R)-nipecotic acid complexes catalyze asymmetric Michael additions with 90% ee [7].
Table 3: Synthetic Applications of (R)-Piperidine-3-Carboxylic Acid Derivatives
Derivative | Application | Key Reaction | Yield/ee |
---|---|---|---|
Fmoc-(R)-Nip-OH | Solid-phase peptide synthesis | Fmoc deprotection (piperidine/DMF) | >99% purity [10] |
(R)-Nip-OtBu | Fragment coupling in drug candidates | Amide coupling (EDCI/HOBt) | 85–92% |
N-Boc-(R)-nipecotic acid | Organocatalysts | Enamine-mediated aldol reactions | 80–95% ee |
The compound’s synthetic utility is further enhanced by its solubility profile: moderate in water (543 mg/mL), high in polar solvents like methanol, and pH-dependent behavior (solubility increases in basic conditions due to carboxylate formation) [6]. This facilitates reactions in biphasic systems and simplifies purification.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7